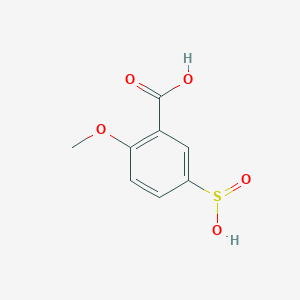

2-Methoxy-5-sulfinobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O5S |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

2-methoxy-5-sulfinobenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12) |

InChI Key |

PLMLANOYARXBNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of Substituted Benzoic Acids in Organic Chemistry

Benzoic acids are a fundamental class of aromatic compounds in organic chemistry, characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring. fiveable.me Their chemical behavior can be significantly altered by the presence of other functional groups, known as substituents, on the aromatic ring. These substituents influence the molecule's electronic properties, acidity, and reactivity in predictable ways.

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-withdrawing groups, such as the nitro group (-NO₂), pull electron density away from the benzene ring, making the benzoic acid more acidic. libretexts.org Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH₃), push electron density into the ring, which tends to decrease the acidity of the benzoic acid. libretexts.org The position of these substituents (ortho, meta, or para relative to the carboxyl group) is also crucial, as it affects steric hindrance and resonance stabilization of the conjugate base, the benzoate (B1203000) ion. fiveable.mekhanacademy.org Understanding these substituent effects is paramount for chemists to design and synthesize molecules with specific desired properties for various applications. fiveable.me

Significance of Sulfur Containing Aromatic Compounds in Advanced Synthesis

Sulfur-containing aromatic compounds are a cornerstone of modern chemical synthesis, with profound implications across numerous scientific disciplines. These organosulfur compounds are integral to pharmaceuticals, materials science, and agriculture due to their diverse biological and physical properties. sciencedaily.comnih.gov Many approved drugs and natural products feature sulfur-containing scaffolds, such as sulfonamides, thioethers, and sulfones. nih.govtandfonline.com

The versatility of sulfur, which can exist in various oxidation states (e.g., thioether, sulfoxide, sulfone), allows for fine-tuning of a molecule's properties. tandfonline.com This has made sulfur-containing motifs highly valuable in drug design and discovery. tandfonline.combohrium.com Researchers are continually developing new synthetic methods to create complex sulfur-containing molecules, including those that are difficult to produce via traditional routes. sciencedaily.com The ongoing exploration of organosulfur chemistry promises the development of novel drugs, advanced materials, and more sustainable agrochemicals. sciencedaily.com

Overview of Sulfino Group Chemistry Within Aromatic Systems and Its Unique Characteristics

The sulfino group (-SO₂H) is a sulfur-containing functional group that imparts unique characteristics to aromatic systems. Sulfur's position in the periodic table, in the same group as oxygen, allows it to exist in multiple oxidation states, which is key to its versatile reactivity. nih.gov The sulfur atom in a sulfino group is in an intermediate oxidation state, making it susceptible to both oxidation to a sulfonic acid (-SO₃H) and reduction to other sulfur species.

Research Gaps and Motivations for Investigating 2 Methoxy 5 Sulfinobenzoic Acid

Chemo-selective Synthesis Strategies for the Sulfino Moiety

The introduction of the sulfino (-SO₂H) group onto the aromatic ring of 2-methoxybenzoic acid necessitates chemo-selective methods to avoid unwanted side reactions, particularly at the carboxylic acid and methoxy group sites. The primary approaches involve the controlled oxidation of a sulfur-containing precursor or the direct sulfination of the aromatic system.

A common and effective strategy for the synthesis of sulfinic acids is the controlled oxidation of corresponding thiol or disulfide precursors. In the context of this compound, this would typically involve the synthesis of 2-Methoxy-5-mercaptobenzoic acid or its disulfide derivative, followed by a carefully controlled oxidation step.

Various oxidizing agents can be employed for this transformation, with the choice of reagent being critical to prevent over-oxidation to the corresponding sulfonic acid. Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The reaction stoichiometry and conditions must be meticulously controlled. For instance, the use of one equivalent of the oxidizing agent under mild temperature conditions generally favors the formation of the sulfinic acid.

Table 1: Comparison of Oxidizing Agents for Thiol to Sulfinic Acid Conversion

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents, often with a catalyst (e.g., selenium dioxide) | Readily available, environmentally benign byproducts (water) | Can lead to over-oxidation if not carefully controlled |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) at low temperatures (0 °C to rt) | High selectivity for sulfinic acid formation | Stoichiometric amounts of benzoic acid byproduct are generated |

| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvents | Mild and selective | Can be less reactive for some substrates |

Detailed research findings indicate that the choice of solvent can also play a crucial role in the selectivity of the oxidation process. Protic solvents, for example, can participate in the reaction mechanism and influence the stability of the intermediate species, thereby affecting the final product distribution.

Direct sulfination of the activated aromatic ring of 2-methoxybenzoic acid represents an alternative and potentially more atom-economical approach. The methoxy group at the 2-position and the carboxylic acid at the 1-position direct incoming electrophiles primarily to the 5-position due to their electronic and steric effects.

Electrophilic Sulfination: This can be achieved using a suitable electrophilic sulfinating agent. A common method involves the reaction of the aromatic compound with sulfur dioxide in the presence of a Lewis acid catalyst. Another approach is the use of a sulfinyl halide, such as thionyl chloride, in the presence of a Friedel-Crafts catalyst. However, the reactivity of thionyl chloride often leads to the formation of sulfonyl chlorides, necessitating a subsequent reduction step.

Nucleophilic Sulfination: While less common for electron-rich aromatic systems like methoxybenzoic acid, nucleophilic aromatic substitution can be a viable strategy if a suitable leaving group is present on the ring at the 5-position. For instance, a halogenated derivative of 2-methoxybenzoic acid could potentially undergo nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite, to introduce the sulfino group.

Functional Group Interconversion Pathways Involving Carboxylic Acid Derivatives

The carboxylic acid moiety of 2-methoxybenzoic acid can be strategically employed to facilitate the introduction of the sulfino group. One such pathway involves the conversion of the carboxylic acid to a functional group that can direct or activate the ring for sulfination.

For example, the carboxylic acid could be converted to an acyl chloride or an ester. These transformations can alter the electronic properties of the aromatic ring and potentially influence the regioselectivity of a subsequent sulfination reaction. However, a more direct interconversion pathway involves the use of the carboxylic acid to introduce a sulfur-containing functionality at a different position, which is then rearranged or transformed.

A plausible, albeit complex, route could involve the conversion of the carboxylic acid to a group that can be displaced by a sulfur nucleophile. However, the more common strategy remains the direct functionalization of the aromatic ring, with the carboxylic acid group being protected if necessary. Protection of the carboxylic acid, for instance as an ester, can prevent its interference with the sulfination reagents, particularly if strong Lewis acids are employed. Following the introduction of the sulfino group, the protecting group can be removed by hydrolysis to regenerate the carboxylic acid.

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the solvent system, temperature, and pressure.

The choice of solvent can have a profound impact on both the rate and the outcome of the synthesis. The solvent's polarity, proticity, and ability to solvate reactants and intermediates are critical factors.

Table 2: Effect of Solvent on a Hypothetical Sulfination Reaction

| Solvent | Polarity (Dielectric Constant) | Expected Effect on Reaction Rate | Potential Impact on Selectivity |

| Dichloromethane (B109758) (DCM) | 9.1 | Moderate | Good for non-polar reactants, may not solvate ionic intermediates well |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Can coordinate with Lewis acids, potentially modulating their reactivity |

| Acetonitrile (B52724) | 37.5 | High | Can accelerate reactions involving polar intermediates |

| Water | 80.1 | Varies | Ideal for reactions with ionic species, but may be incompatible with some reagents |

In electrophilic sulfination reactions, polar aprotic solvents like acetonitrile can enhance the reaction rate by stabilizing charged intermediates. In contrast, for oxidation reactions of thiol precursors, a two-phase solvent system might be employed to facilitate the separation of the product from the oxidant.

Temperature is a critical parameter that directly influences the reaction kinetics. Higher temperatures generally lead to faster reaction rates. However, for the synthesis of this compound, particularly in oxidation reactions, elevated temperatures can promote over-oxidation to the sulfonic acid, thereby reducing the yield of the desired product. Therefore, many of the synthetic steps are likely to be conducted at or below room temperature.

Pressure is typically less of a critical parameter for the synthesis of this compound unless gaseous reactants, such as sulfur dioxide, are used. In such cases, increasing the pressure can increase the concentration of the dissolved gas, leading to an enhanced reaction rate. For most solution-phase reactions, the synthesis would be conducted at atmospheric pressure.

Refined Purification Techniques for Synthesized this compound

The purification of synthesized this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products, yielding a compound of high purity suitable for subsequent applications. While specific optimized protocols for this exact molecule are not extensively published, standard and refined techniques for the purification of aromatic sulfinic acids and benzoic acids can be applied. The primary methods include recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. ucalgary.calibretexts.orglibretexts.org The process relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An ideal recrystallization solvent would dissolve the this compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities would remain either highly soluble or insoluble at all temperatures. ucalgary.ca

The selection of an appropriate solvent is the most critical step. ucalgary.ca For a molecule like this compound, which possesses both a polar carboxylic acid group and a sulfinic acid group, as well as a less polar methoxy-benzene moiety, a range of solvents with varying polarities would need to be screened.

Table 1: Potential Solvent Systems for Recrystallization Screening

| Solvent Class | Example Solvent(s) | Rationale |

|---|---|---|

| Alcohols | Methanol, Ethanol (B145695) | The polar nature of alcohols can effectively dissolve the polar functional groups of the target compound. |

| Esters | Ethyl Acetate | Offers intermediate polarity, potentially providing a good solubility differential between hot and cold conditions. |

| Aqueous Mixtures | Water, Ethanol/Water | The high polarity of water is suitable for dissolving the acid groups; mixing with an organic solvent like ethanol can fine-tune the solubility. |

| Ketones | Acetone | A polar aprotic solvent that can be effective for dissolving a variety of organic compounds. |

The general procedure involves dissolving the crude synthesized solid in a minimum amount of a suitable hot solvent to create a saturated solution. ucalgary.ca If colored, high-molecular-weight impurities are present, the solution may be treated with activated charcoal before being filtered hot to remove the charcoal and any insoluble impurities. ucalgary.ca The hot, clear filtrate is then allowed to cool slowly and without disturbance, which promotes the formation of large, pure crystals. libretexts.org Once crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.org

Chromatographic Techniques

For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic methods are employed.

Column Chromatography : This technique separates compounds based on their differential adsorption onto a solid stationary phase (like silica (B1680970) gel or alumina) while being carried through the column by a liquid mobile phase. youtube.com For an acidic compound such as this compound, a typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the compounds. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the acidic groups and reduce "tailing" on the silica gel, leading to a better separation.

High-Performance Liquid Chromatography (HPLC) : HPLC offers a more efficient and higher-resolution separation. For analytical purposes or for preparative purification of small quantities, Reverse-Phase HPLC (RP-HPLC) is a common choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of polar acidic compounds can be challenging and may require specialized columns or mobile phase conditions. youtube.com Mixed-mode chromatography, which utilizes multiple forms of interaction (e.g., ion exchange and reverse-phase), can be particularly effective for retaining and separating polar acidic analytes. youtube.com A typical mobile phase for the HPLC analysis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, consists of a mixture of water and methanol, demonstrating the utility of polar solvent systems. google.com

Exploration of the Carboxylic Acid Functionality Reactions

The carboxylic acid group is a versatile functional handle that partakes in a variety of well-established organic reactions. Its reactivity in this compound is modulated by the electronic influence of the methoxy and sulfino substituents on the aromatic ring.

Esterification and Amidation Reaction Kinetics

| Parameter | Benzoic Acid with 1-Butanol (p-toluenesulfonic acid catalyst) | General Trend for Substituted Benzoic Acids |

| Reaction Order (w.r.t. Acid) | First Order dnu.dp.ua | Generally first or second order depending on conditions nih.govclockss.org |

| Activation Energy (Forward) | 58.40 kJ/mol dnu.dp.ua | Varies with substituents and alcohol mdpi.com |

| Activation Energy (Reverse) | 57.70 kJ/mol dnu.dp.ua | Varies with substituents and alcohol mdpi.com |

| Effect of Electron-Donating Groups | Decrease rate | Can decrease the electrophilicity of the carbonyl carbon |

| Effect of Electron-Withdrawing Groups | Increase rate | Can increase the electrophilicity of the carbonyl carbon |

Amidation: The formation of amides from this compound involves its reaction with an amine, often requiring an activating agent to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester. nih.govorganic-chemistry.org The direct condensation of carboxylic acids with amines is also possible, sometimes facilitated by catalysts like titanium tetrachloride (TiCl₄). nih.gov The kinetics of amidation are also subject to the electronic effects of the ring substituents. nih.gov Electron-withdrawing groups on the benzoic acid ring generally lead to higher yields in amidation reactions. nih.gov The reaction of a carboxylic acid with a primary amine, such as methylamine, results in the formation of an N-substituted amide and water. youtube.com

| Reactant | Amine | Conditions | Product | General Observations |

| Benzoic Acid | Methylamine | Heat | N-methylbenzamide | A classic condensation reaction. youtube.com |

| Substituted Benzoic Acids | Diethylamine | TiCl₄, Pyridine | N,N-diethylbenzamides | Yields are higher with electron-withdrawing groups on the benzoic acid. nih.gov |

| Carboxylic Acids | Primary/Secondary Amines | In situ generated phosphonium (B103445) salts | Amides | Achieved at room temperature in good to excellent yields. acs.org |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids, typically requiring high temperatures or the presence of a catalyst. acs.orgbyjus.comlearncbse.in The presence of substituents on the aromatic ring can significantly influence the ease of decarboxylation. For benzoic acid derivatives, decarboxylation can be promoted by both electron-withdrawing and strategically placed electron-donating groups. The decarboxylation of 2-methoxybenzoic acid has been studied, and it is found to be more susceptible to this reaction compared to its 4-methoxy isomer, suggesting an ortho effect that may destabilize the starting material. acs.org A proposed mechanism for the decarboxylation of aromatic acids involves protonation of the ring, followed by the loss of CO₂. google.com

The products of decarboxylation would be methoxy-substituted sulfinic acids or their further transformation products. For example, decarboxylative hydroxylation of benzoic acids to phenols has been achieved using photoinduced ligand-to-metal charge transfer. nih.gov Another pathway is oxidative decarboxylation, which can be facilitated by copper catalysts in the presence of oxygen, leading to phenol (B47542) derivatives. google.com

Investigation of the Sulfino Group Reactivity

The sulfino group (-SO₂H) is a versatile functional group that can undergo oxidation, reduction, and participate in both nucleophilic and electrophilic reactions.

Oxidation Pathways to Sulfonic Acids and Related Derivatives

The sulfino group is readily oxidized to a sulfonic acid group (-SO₃H). nih.govnih.gov This transformation is a common reaction for sulfinic acids. For instance, the oxidation of thiols with hydrogen peroxide proceeds through a sulfenic acid intermediate, which is then further oxidized to sulfinic and finally sulfonic acid. nih.gov The oxidation of aromatic sulfones to sulfonic acids has also been observed to occur spontaneously in microdroplets. acs.org The oxidation of arylsulfinic acids can also lead to the formation of sulfonyl radicals, which are key intermediates in various synthetic transformations. nih.gov

| Starting Material | Oxidizing Agent | Product | Key Intermediates/Observations |

| Thiol (RSH) | Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (RSO₃H) | Proceeds via sulfenic (RSOH) and sulfinic (RSO₂H) acids. nih.gov |

| Arylsulfinic Acid (ArSO₂H) | - | Sulfonic Acid (ArSO₃H) | Can be oxidized by various agents; one-electron oxidation yields sulfonyl radicals. nih.gov |

| Aromatic Sulfones | Water radical cation (in microdroplets) | Sulfonic Acids | Accelerated reaction at the droplet interface. acs.org |

Reduction Processes to Thiols and Sulfides

The reduction of the sulfino group in this compound would lead to the corresponding thiol (mercaptan) or sulfide (B99878) derivatives. The direct reduction of sulfonic acids to thiols has been achieved using reagents like a trifluoroacetic anhydride-tetrabutylammonium iodide mixture or under high pressure and temperature with a rhodium carbonyl catalyst. google.com While direct reduction of sulfinic acids is less commonly reported, it is expected to proceed under similar strong reducing conditions. The reduction of elemental sulfur by aminothiols has been shown to be an accelerated process. rsc.org The oxidation and reduction of thiols are crucial reactions in biological systems, particularly with the amino acid cysteine. youtube.com

Nucleophilic and Electrophilic Behavior of the Sulfino Group

The sulfinate anion, the conjugate base of sulfinic acid, is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. nih.gov Generally, it behaves as a soft nucleophile, with reactions favoring attack at the sulfur atom to form sulfones. nih.gov Sulfinic acids and their derivatives can participate in nucleophilic substitution reactions at the sulfur atom, often proceeding through an addition-elimination mechanism. nih.govacs.org For instance, ipso-substitution reactions of 2-sulfonylpyridines with nucleophiles like alkoxides or thiolates can yield sodium salts of sulfinic acids. clockss.org

Aromatic Ring Functionalization and Substitution Reactions

The functional groups attached to the benzene (B151609) ring of this compound exert a profound influence on its reactivity towards electrophilic attack and its potential for metal-catalyzed transformations. The methoxy group is a powerful activating ortho-, para-director, while the carboxylic acid and sulfinic acid groups are deactivating meta-directors. This complex substitution pattern leads to specific and predictable outcomes in aromatic substitution reactions.

In electrophilic aromatic substitution reactions, the incoming electrophile is directed by the existing substituents on the aromatic ring. The methoxy group (-OCH₃) at C2 is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it (C3 and C6). Conversely, the carboxylic acid (-COOH) at C1 and the sulfinic acid (-SO₂H) at C5 are deactivating groups, directing incoming electrophiles to the meta positions relative to them.

Considering the combined effects of these substituents in this compound, the primary positions for electrophilic attack are C4 and C6. The C6 position is ortho to the activating methoxy group and meta to the deactivating sulfinic acid group. The C4 position is para to the methoxy group and ortho to the sulfinic acid group, as well as meta to the carboxylic acid. The strong activating effect of the methoxy group is expected to be the dominant factor, making the positions ortho and para to it the most nucleophilic. brainly.indoubtnut.com

However, steric hindrance from the adjacent carboxylic acid group at C1 may disfavor substitution at the C3 position. Therefore, electrophilic attack is most likely to occur at the C6 and C4 positions. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions.

For instance, in a typical halogenation reaction (e.g., bromination with Br₂/FeBr₃), the bromine electrophile would be directed to the C6 and C4 positions. Similarly, nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) would be expected to yield products substituted at these positions. youtube.comyoutube.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂/FeBr₃ | 6-Bromo-2-methoxy-5-sulfinobenzoic acid | 4-Bromo-2-methoxy-5-sulfinobenzoic acid |

| HNO₃/H₂SO₄ | 2-Methoxy-6-nitro-5-sulfinobenzoic acid | 2-Methoxy-4-nitro-5-sulfinobenzoic acid |

| Fuming H₂SO₄ | This compound-6-sulfonic acid | This compound-4-sulfonic acid |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and the directing effects of the functional groups. Experimental verification is required.

Aryl sulfinic acids and their salts have emerged as versatile coupling partners in metal-catalyzed cross-coupling reactions, providing a route to sulfones and other sulfur-containing compounds. nih.govacs.orgmdpi.comresearchgate.net The carbon-sulfur bond of the sulfinic acid group in this compound can potentially participate in such reactions.

Nickel and copper-based catalytic systems have been shown to be effective for the cross-coupling of aryl sulfinates with various partners. nih.govresearchgate.net For example, a nickel/photoredox dual catalytic system has been developed for the coupling of sulfinate salts with aryl halides. nih.gov This suggests that the sodium or lithium salt of this compound could be coupled with aryl, heteroaryl, or vinyl halides to form the corresponding sulfones.

Furthermore, copper-catalyzed methods for the coupling of organoboronic acids with sulfinate salts are also known. researchgate.net This would allow for the formation of a C-S bond between the aromatic ring of this compound and a variety of organic groups.

While the carboxylic acid and methoxy groups could potentially interfere with or participate in these reactions, appropriate choice of catalyst and reaction conditions can often lead to selective coupling at the sulfinic acid position.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Coupling Partner | Catalyst System | Potential Product Type |

| Aryl Halide (Ar-X) | NiCl₂(dppp)/Photocatalyst | Aryl sulfone |

| Vinyl Halide (R-CH=CH-X) | Pd(PPh₃)₄/Base | Vinyl sulfone |

| Organoboronic Acid (R-B(OH)₂) | Cu(OAc)₂/Ligand | Aryl sulfone |

Note: This table illustrates potential cross-coupling reactions based on known reactivity of aryl sulfinic acids. The feasibility and efficiency of these reactions with this compound would require experimental investigation.

Study of Intramolecular Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound presents possibilities for intramolecular reactions, leading to the formation of heterocyclic structures. The proximity of the carboxylic acid and methoxy groups to each other, and the presence of the sulfinic acid group on the same ring, could facilitate cyclization or rearrangement under certain conditions.

One potential pathway involves the intramolecular cyclization of a derivative of this compound. For instance, conversion of the carboxylic acid to an acid chloride or an ester, followed by reaction with a nucleophile, could lead to a species that might undergo cyclization involving the sulfinic acid group or the methoxy group. While no specific examples for this exact molecule are readily found in the literature, intramolecular cyclizations of sulfonium (B1226848) salts to form furanones have been reported, suggesting the potential for sulfur-based cyclizations. guidechem.comnih.gov

Rearrangement reactions of aryl sulfones to benzenesulfinic acids have been documented. acs.org Although this compound is already a sulfinic acid, it is conceivable that under specific conditions, such as thermal or photochemical activation, rearrangements involving the sulfinic acid group and other parts of the molecule could occur. For example, rearrangements of arylsulfamates to para-sulfonyl anilines have been studied, highlighting the migratory aptitude of sulfonyl groups. chemrxiv.orgnih.govnih.govchemrxiv.org

The study of such intramolecular pathways would provide valuable insights into the inherent reactivity of this multifunctional aromatic system and could lead to the synthesis of novel heterocyclic compounds.

Ligand Design Principles Incorporating Carboxyl and Sulfino Donor Sites

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, and consequently the properties, of the resulting metal complexes. A ligand like this compound is notable for its possession of two distinct potential donor sites: the carboxyl group (-COOH) and the sulfino group (-SO₂H).

The carboxyl group is a well-understood and widely utilized coordinating moiety in the synthesis of coordination polymers and MOFs. It can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This versatility allows for the construction of diverse network dimensionalities.

The sulfino group, and more broadly the sulfinate anion (-SO₂⁻), is a more nuanced coordinating agent. It is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom or one of the oxygen atoms. This ambidentate nature can lead to linkage isomerism, adding a layer of complexity and potential for novel structural motifs. The choice of the donor atom is influenced by factors such as the Hard-Soft Acid-Base (HSAB) principle, where hard metal ions would preferentially bind to the hard oxygen donor, and soft metal ions would favor the softer sulfur donor. The steric environment around the metal center and the electronic influence of other ligands also play a crucial role.

The presence of the methoxy group (-OCH₃) at the 2-position of the benzene ring can also influence the ligand's coordination behavior through steric hindrance and by modifying the electronic properties of the aromatic ring.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers typically involves the solvothermal or hydrothermal reaction of a metal salt with an organic linker. In the hypothetical case of using this compound as a linker, the reaction conditions would be critical in determining the final structure.

General synthetic procedures for MOFs often involve dissolving the metal salt and the organic linker in a suitable solvent, such as dimethylformamide (DMF), and heating the mixture in a sealed vessel. The temperature, reaction time, and solvent system can all influence the crystalline product that is formed.

Exploration of Metal-Ligand Stoichiometries and Geometries

The stoichiometry between the metal ion and this compound, along with the coordination geometry of the metal ion, would be fundamental in defining the resulting architecture. Different metal ions have preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). The flexibility of the ligand, combined with the geometric preferences of the metal, can lead to a wide array of structures, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks.

The interplay between the coordination of the carboxylate and sulfinate groups would be of particular interest. For instance, one group might act as a primary node for network extension, while the other could serve to cross-link chains or layers, increasing the dimensionality and complexity of the structure.

Investigation of Electronic Structure and Bonding in Coordination Complexes

Understanding the electronic structure and the nature of the metal-ligand bonding is crucial for predicting and explaining the properties of coordination complexes. For hypothetical complexes of this compound, a combination of experimental techniques and computational modeling would be necessary.

Experimental methods such as UV-visible spectroscopy could provide insights into the electronic transitions within the complex, which are influenced by the ligand field. X-ray photoelectron spectroscopy (XPS) could be used to determine the oxidation states of the metal and the atoms within the ligand.

Computational methods, particularly density functional theory (DFT), would be invaluable for modeling the electronic structure. DFT calculations can be used to determine the molecular orbital diagrams, predict the nature of the frontier orbitals (HOMO and LUMO), and analyze the charge distribution within the complex. This would help in understanding the nature of the metal-ligand bonds and the influence of the sulfino and carboxyl groups on the electronic properties of the metal center.

Catalytic Activities of Resulting Metal Complexes in Organic Transformations

The presence of coordinatively unsaturated metal sites, often referred to as open metal sites, is a key feature for catalysis, as these sites can act as Lewis acids to activate substrates. The sulfinate group, with its potential for redox activity at the sulfur center, could also impart unique catalytic properties.

Potential catalytic applications could include oxidation reactions, where the metal center or the sulfur atom could act as the active site, or Lewis acid-catalyzed reactions, such as cyanation reactions or cycloadditions. The performance of such a catalyst would be evaluated based on its activity (turnover number and turnover frequency), selectivity for the desired product, and its stability and reusability over multiple catalytic cycles.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the 2-Methoxy-5-sulfinobenzoic acid molecule.

Proton (¹H) NMR spectroscopy of benzoic acid derivatives typically shows distinct signals for different proton environments. For instance, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, often around 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. chegg.com The aromatic protons will resonate in the region of 7-8.5 ppm, with their specific shifts and coupling patterns dictated by the positions of the methoxy (B1213986) and sulfino groups. The methoxy group (-OCH₃) protons will present as a sharp singlet further upfield, generally in the range of 3.8-4.0 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. docbrown.info Aromatic carbons resonate between 110 and 160 ppm, with the carbons directly attached to the electron-withdrawing carboxylic and sulfino groups appearing at the lower end of this range. The methoxy carbon signal is characteristically found around 55-60 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | ~10-13 (broad s) | ~167.9 |

| Aromatic CH | ~7.0-8.0 (m) | ~110-140 |

| OCH₃ | ~3.9 (s) | ~56.0 |

| C-COOH | --- | ~128.9 |

| C-OCH₃ | --- | ~158.0 |

| C-SO₂H | --- | ~140.0 |

| Aromatic C | --- | ~115-130 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which helps in identifying adjacent protons, particularly within the aromatic ring. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the signals of the aromatic CH groups by linking the proton shifts to their corresponding carbon shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for confirming the positions of the substituents on the benzene (B151609) ring by observing correlations between the methoxy protons and the aromatic carbons, as well as between the aromatic protons and the carbons of the carboxylic and sulfino groups. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1700 and 1725 cm⁻¹. nist.gov The sulfinic acid group (-SO₂H) would be expected to show characteristic S=O stretching absorptions. For comparison, sulfonic acids typically exhibit strong and broad absorption bands in the regions of 1350-1470 cm⁻¹ and 1120-1250 cm⁻¹ corresponding to asymmetric and symmetric SO₂ stretching, respectively. nist.gov The presence of the aromatic ring will also give rise to C-H and C=C stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Sulfino Group | S=O stretch | (Specific data for sulfinic acid needed) |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Methoxy Group | C-O stretch | ~1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈O₅S), the expected monoisotopic mass is approximately 216.01 g/mol .

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for optimizing its separation from any impurities. ekb.eg A typical approach would involve reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid and sulfinic acid groups are protonated and to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. By developing a suitable gradient elution method, where the composition of the mobile phase is changed over time, it is possible to separate this compound from closely related impurities, allowing for accurate purity determination. ekb.eg

X-Ray Crystallography for Solid-State Structure Determination

Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. This indicates that the definitive solid-state structure, including unit cell dimensions, space group, and detailed atomic coordinates, for this specific compound has not been determined or is not publicly available at this time.

While direct crystallographic information for this compound is unavailable, analysis of closely related structures provides valuable insights into the potential solid-state conformation and intermolecular interactions that might be expected. The study of analogous molecules through X-ray crystallography is a fundamental technique for elucidating three-dimensional molecular architecture, which is crucial for understanding a compound's physical and chemical properties.

For illustrative purposes, the crystallographic data for a structurally similar compound, 2-acetylamino-benzoic acid, is presented to highlight the type of detailed structural information that X-ray crystallography can provide. It is crucial to note that the following data does not describe this compound but is offered as an example of crystallographic analysis.

Example Crystallographic Data: 2-acetylamino-benzoic acid

A study of 2-acetylamino-benzoic acid revealed its crystallization in the orthorhombic space group Fdd2. The crystal structure is characterized by specific intermolecular hydrogen bonding interactions, namely N—H···O and O—H···O, which are significant in stabilizing the crystal lattice.

Below is a summary of the crystallographic data obtained for 2-acetylamino-benzoic acid.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 10.848(1) Å, b = 30.264(1) Å, c = 10.577(1) Å |

| Volume (V) | 3472.47(2) ų |

| Z | 4 |

| Wavelength | 0.71069 Å |

| Temperature | 293(2) K |

| Final R-index | 0.030 for 700 observed reflections |

This table presents data for 2-acetylamino-benzoic acid and is for illustrative purposes only, as no data is publicly available for this compound.

The determination of a crystal structure through X-ray crystallography involves the diffraction of X-rays by the electron clouds of the atoms in a crystal. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This powerful technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional view of the molecule and its packing in the solid state.

Should the crystal structure of this compound be determined in the future, it would provide definitive information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions, which could include hydrogen bonding involving the carboxylic acid and sulfinic acid groups, as well as potential π-π stacking interactions of the benzene rings.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Sulfinobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. orientjchem.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. orientjchem.org For 2-Methoxy-5-sulfinobenzoic acid, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step. epstem.netepstem.net This would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Value |

|---|---|

| C-O (methoxy) Bond Length | --- |

| C-S (sulfinyl) Bond Length | --- |

| C=O (carboxyl) Bond Length | --- |

| O-H (carboxyl) Bond Length | --- |

| Benzene (B151609) Ring C-C Bond Lengths | --- |

| C-C-O Angle | --- |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and electronic properties. libretexts.org A low HOMO-LUMO gap suggests high reactivity. libretexts.org The analysis would involve visualizing the HOMO and LUMO to identify regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. libretexts.orgcureffi.org

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Orbital | Energy (eV) |

|---|---|

| HOMO | --- |

| LUMO | --- |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org An MD simulation of this compound, likely in a solvent like water, would reveal its conformational preferences. bohrium.comnih.gov By simulating the molecule's trajectory, researchers can understand how the methoxy (B1213986), sulfinyl, and carboxylic acid groups rotate and interact with each other and with solvent molecules. This is crucial for understanding how the molecule behaves in a real-world environment and how it might interact with other molecules, for instance, at a biological target. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also employed to predict spectroscopic data, which aids in the identification and characterization of compounds. rsc.orgnih.gov By calculating vibrational frequencies using DFT, one can generate a theoretical infrared (IR) spectrum. epstem.netresearchgate.net Similarly, by calculating nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netepstem.net Comparing these predicted spectra with experimental data is a key method for structure verification. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes only, as specific data is unavailable.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | --- |

| Carboxylic Acid C=O | Stretch | --- |

| Sulfinyl S=O | Stretch | --- |

| Methoxy C-H | Stretch | --- |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

For studying chemical reactions involving this compound, computational chemistry provides powerful tools to map out reaction pathways. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. scm.com Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com An IRC analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired chemical species and provides a detailed picture of the reaction mechanism at a molecular level.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications at the Carboxylic Acid Group

The carboxylic acid functionality is a prime target for derivatization, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification of the carboxylic acid group in derivatives of 2-methoxy-5-sulfinobenzoic acid is a common strategy to produce precursors for further synthetic transformations. For instance, the methyl ester of the corresponding sulfonamide, methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in several synthetic pathways. google.comgoogle.compatsnap.com

One documented synthesis of 2-methoxy-5-sulfamoylbenzoic acid, a sulfonamide analogue, involves the hydrolysis of its methyl ester derivative, 2-methoxy-5-sulfamoyl methyl benzoate (B1203000). This reaction is typically carried out under alkaline conditions using a sodium hydroxide (B78521) solution, followed by acidification to yield the final carboxylic acid. google.com The reaction conditions for this hydrolysis can be optimized to achieve high yields, as detailed in the table below.

Table 1: Reaction Conditions for the Hydrolysis of 2-Methoxy-5-sulfamoyl Methyl Benzoate

| Moles of Ester (mol) | NaOH Solution (%) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1.0 | 5 | 11 | ≤ 40 | 84.2 |

| 1.0 | 5 | 10 | ≤ 40 | 74.9 |

| 1.0 | 5 | 20 | ≤ 40 | 90.5 |

The synthesis of the precursor, methyl 2-methoxy-5-sulfamoylbenzoate, can be achieved through various routes. One common method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst, such as cuprous bromide. google.comgoogle.com The reaction conditions for this synthesis are summarized in the following table.

Table 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

| Moles of Ester (mol) | Catalyst | Moles of Catalyst (mol) | Moles of Sodium Aminosulfinate (mol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 0.25 | Cuprous Bromide | 0.025 | 0.26 | 45 | 14 | 95.09 |

| 0.25 | Cuprous Bromide | 0.0125 | 0.3 | 60 | 12 | 94.5 |

| 0.25 | Cuprous Bromide | 0.02 | 0.275 | 50 | 10 | 96.55 |

Amide derivatives can be synthesized from the carboxylic acid via standard coupling methods. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine. nih.gov

Derivatization of the Sulfino Group

The sulfino group is another key site for chemical modification, allowing for the synthesis of sulfonamides, sulfonyl chlorides, sulfinate esters, and sulfinate salts.

As previously mentioned, sulfonamide analogues of this compound are important synthetic targets. The synthesis of 2-methoxy-5-sulfamoylbenzoic acid has been well-documented and often proceeds through a multi-step sequence starting from 4-methoxybenzenesulfonamide. This process involves bromination, cyanation, alcoholysis to form the methyl ester, and subsequent hydrolysis. google.com

The synthesis of sulfonyl chloride analogues is a crucial step for the preparation of sulfonamides and other sulfur-containing derivatives. A general method for preparing sulfonyl chlorides from the corresponding sulfonic acids involves the use of chlorinating agents like phosphorus oxychloride. A related compound, 2-methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride, has been synthesized, demonstrating the feasibility of introducing a sulfonyl chloride group onto a similar aromatic scaffold. nih.gov The synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid has also been reported as an intermediate in the production of methyl 2-methoxy-5-aminosulfonyl benzoate. researchgate.net

Sulfinate esters can be prepared from sulfinic acids by reaction with alcohols in the presence of a catalyst. organic-chemistry.orgrsc.org For example, the reaction of a sulfinic acid with an alcohol using lanthanide(III) triflates as catalysts can yield the corresponding sulfinate ester. organic-chemistry.org Another approach involves the reaction of a sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a sulfinylimidazole intermediate, which then reacts with an alcohol to produce the sulfinate ester. organic-chemistry.org

Sulfinate salts, particularly sodium sulfinates, are versatile reagents in organic synthesis. They can be prepared from the corresponding sulfonyl chlorides by reduction. nih.gov For instance, the reduction of a sulfonyl chloride with sodium sulfite (B76179) in the presence of sodium bicarbonate is a common method for the preparation of sodium sulfinates. nih.gov

Systematic Substitution on the Aromatic Ring System

The introduction of various substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing methoxy (B1213986) and sulfino/sulfonyl groups play a crucial role in determining the position of the incoming substituent.

Halogenation of the aromatic ring can be accomplished using standard electrophilic halogenation conditions. For example, the bromination of 4-methoxybenzenesulfonamide, a precursor to 2-methoxy-5-sulfamoylbenzoic acid, can be carried out using bromine in the presence of a reducing agent like iron powder. google.com The synthesis of 2-bromo-5-methoxybenzoic acid from 2-bromo-5-methoxybenzaldehyde (B1267466) has also been reported, indicating that halogenation of a related methoxybenzoic acid derivative is feasible. chemicalbook.com

Alkylation of the aromatic ring can be achieved through Friedel-Crafts alkylation. This reaction typically involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. The position of alkylation will be directed by the existing substituents on the ring. The methoxy group is an ortho, para-director, while the sulfino/sulfonyl group is a meta-director. Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has also been reported as a method for introducing alkyl groups. nih.gov

The introduction of additional alkoxy groups onto the aromatic ring can be achieved through nucleophilic aromatic substitution on a suitably activated precursor or through multi-step synthetic sequences. For example, the synthesis of methoxybenzoic acid can be achieved from a compound with a leaving group that can be displaced by sodium methoxide. google.com

Structure-Reactivity Relationship Studies of Modified Analogues

The reactivity of this compound and its analogues is primarily governed by the interplay of inductive and resonance effects of the substituents, which modulate the electron density of the aromatic ring and, consequently, the properties of the carboxylic acid and sulfinic acid functional groups.

Electronic Effects of Substituents

The acidity of the carboxylic acid group and the nucleophilicity of the sulfinic acid moiety are sensitive to the electronic nature of other substituents on the benzene (B151609) ring. These effects can be broadly categorized as follows:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₃H) decrease the electron density of the aromatic ring. mdpi.com This inductive and/or resonance withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. mdpi.comspringerprofessional.de For instance, the presence of a nitro group, a potent EWG, is known to significantly enhance the acidity of benzoic acid derivatives. springerprofessional.de Conversely, the electron-withdrawing nature of these groups would decrease the nucleophilicity of the sulfinic acid group.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), and additional methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring through inductive and/or resonance effects. mdpi.com This donation of electron density destabilizes the carboxylate anion, making the corresponding benzoic acid less acidic. mdpi.comspringerprofessional.de Conversely, the increased electron density on the ring enhances the nucleophilicity of the sulfinic acid group, making it more reactive towards electrophiles.

The position of the substituent (ortho, meta, or para) relative to the carboxylic acid and sulfinic acid groups also plays a critical role in determining the magnitude of these electronic effects. Resonance effects are generally more pronounced from the ortho and para positions, while inductive effects operate through sigma bonds and are more dependent on distance.

Steric Effects of Substituents

Steric hindrance, particularly from bulky substituents located in the ortho position to the carboxylic acid or sulfinic acid groups, can significantly impact reactivity. Large groups can impede the approach of reagents to the reactive centers, thereby slowing down reaction rates. This "ortho-effect" can sometimes lead to unexpected reactivity patterns that cannot be explained by electronic effects alone.

Interactive Data Table of Modified Analogues and Their Expected Reactivity

The following table summarizes the expected impact of various substituents on the reactivity of this compound analogues based on general principles of structure-reactivity relationships. The baseline for comparison is the parent compound, this compound.

| Analogue Name | Structural Modification | Expected Effect on Acidity of Carboxylic Acid | Expected Effect on Nucleophilicity of Sulfinic Acid | Dominant Effect |

|---|---|---|---|---|

| 2-Methoxy-5-sulfino-4-nitrobenzoic acid | Addition of a nitro group (-NO₂) at position 4 | Increase | Decrease | Strong Electron-Withdrawing (Resonance and Inductive) |

| 4-Amino-2-methoxy-5-sulfinobenzoic acid | Addition of an amino group (-NH₂) at position 4 | Decrease | Increase | Strong Electron-Donating (Resonance) |

| 2,4-Dimethoxy-5-sulfinobenzoic acid | Addition of a methoxy group (-OCH₃) at position 4 | Decrease | Increase | Electron-Donating (Resonance) |

| 4-Chloro-2-methoxy-5-sulfinobenzoic acid | Addition of a chloro group (-Cl) at position 4 | Increase | Decrease | Electron-Withdrawing (Inductive) |

| 2-Methoxy-4-methyl-5-sulfinobenzoic acid | Addition of a methyl group (-CH₃) at position 4 | Slight Decrease | Slight Increase | Weak Electron-Donating (Inductive) |

Green Chemistry Approaches in the Synthesis of 2 Methoxy 5 Sulfinobenzoic Acid and Its Derivatives

Atom Economy and Reaction Efficiency Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Designing synthetic routes with high atom economy is crucial for minimizing waste and maximizing resource utilization. jocpr.com

In the context of synthesizing derivatives of 2-Methoxy-5-sulfinobenzoic acid, such as 2-methoxy-5-sulfamoylbenzoic acid, traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant by-products. google.com For instance, older methods involving steps like chlorosulfonation and amination can produce large quantities of waste, including high chemical oxygen demand (COD) wastewater and various salts. google.com

To improve atom economy, modern synthetic strategies focus on addition and cycloaddition reactions, which are inherently more atom-economical. primescholars.combuecher.de For example, catalytic hydrogenation is a highly atom-efficient method that can be employed in the synthesis of related compounds. primescholars.com The ideal atom economy is 100%, where all reactant atoms are converted into the desired product. wikipedia.org Even with a high chemical yield, a reaction can have poor atom economy if it generates a significant amount of by-products. wikipedia.org

The following table illustrates the concept of atom economy by comparing a hypothetical traditional synthesis with a greener alternative.

Table 1: Comparison of Atom Economy in Synthetic Pathways

| Synthetic Pathway | Key Reaction Type | Theoretical Atom Economy (%) | By-products Generated |

|---|---|---|---|

| Traditional Synthesis | Substitution/Elimination | < 50% | Inorganic salts, acidic/basic waste |

| Greener Alternative | Catalytic Addition | > 80% | Minimal, often recyclable catalyst |

By focusing on reaction design that maximizes the incorporation of starting materials into the final product, chemists can significantly reduce the environmental footprint of synthesizing this compound and its derivatives. jocpr.com

Utilization of Sustainable Solvents and Development of Solvent-Free Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often constituting 80-90% of the non-aqueous materials used in pharmaceutical manufacturing. sci-hub.se The move towards sustainable solvents and solvent-free conditions is a key aspect of green chemistry.

Traditional syntheses often employ hazardous organic solvents like dichloromethane (B109758) and chloroform, which are now heavily restricted due to their toxicity. sci-hub.se Greener alternatives include water, supercritical fluids like CO2, and bio-based solvents such as ethyl lactate (B86563) and dimethyl carbonate. sci-hub.senih.gov Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. sci-hub.se

Solvent-free, or neat, reactions represent an ideal scenario, eliminating solvent waste entirely. researchgate.net For instance, the synthesis of 14H-dibenzo[a,j]xanthenes has been successfully demonstrated under solvent-free conditions using 2-hydroxy-5-sulfobenzoic acid as a catalyst. researchgate.net This approach not only reduces waste but can also lead to higher yields and simpler product isolation. researchgate.net

The development of bio-based solvents, such as 2,2,5,5-tetramethyloxolane (TMO), offers a promising avenue for replacing petroleum-derived solvents. mdpi.com Research is ongoing to develop efficient, bio-based routes to these greener alternatives. mdpi.com

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Key Advantages | Example Application Area |

|---|---|---|---|

| Water | Natural | Non-toxic, non-flammable, inexpensive | Aqueous biphasic catalysis |

| Supercritical CO2 | Readily available | Non-toxic, easily removable, tunable properties | Extraction, chromatography |

| Ethyl Lactate | Bio-based (from corn) | Biodegradable, high boiling point | Coatings, cleaners |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from levulinic acid) | Higher boiling point than THF, forms less peroxides | Grignard reactions, organometallics |

Development of Catalytic Synthesis Methods for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and yield under milder conditions, thereby reducing energy consumption and waste generation. buecher.de The development of efficient catalytic systems is crucial for the sustainable synthesis of this compound and its derivatives.

Both homogeneous and heterogeneous catalysts play important roles in green synthesis.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to excellent contact with reactants. nih.gov However, their separation from the product can be challenging and energy-intensive. nih.gov In the synthesis of derivatives, soluble catalysts like cuprous bromide have been used. google.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase. nih.gov This facilitates easy separation and recycling of the catalyst, a significant advantage in terms of cost and waste reduction. nih.gov For example, Pd/C is a common heterogeneous catalyst used in hydrogenation reactions. The development of novel solid acid catalysts, such as polymeric sulfonic acids, is an active area of research for various organic transformations. nih.gov

Energy Efficiency Optimization: Microwave and Ultrasound-Assisted Synthesis

Conventional heating methods in chemical synthesis are often slow and energy-intensive. ajrconline.orgchemmethod.com Microwave and ultrasound irradiation have emerged as energy-efficient alternatives that can significantly accelerate reaction rates, improve yields, and enhance product purity. rasayanjournal.co.inunito.it

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. mdpi.com This technique has been successfully applied to various reactions, including the synthesis of 2-phenoxybenzoic acids, where it dramatically reduced reaction times and, in some cases, eliminated the need for a co-catalyst. researchgate.net

Ultrasound-assisted synthesis , or sonochemistry, employs the energy of acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. youtube.comnih.gov This method has been used for the synthesis of various heterocyclic compounds, often under mild conditions and in shorter timeframes. nih.gov

The combination of microwave and ultrasound irradiation can sometimes offer synergistic effects, leading to even faster and more efficient transformations. unito.it

Table 3: Comparison of Conventional Heating vs. Energy-Efficient Methods

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low to moderate | Low to moderate |

| Yield | Often lower | Often higher | Often higher |

| Side Reactions | More prevalent | Reduced | Reduced |

These advanced energy sources offer powerful tools for optimizing the synthesis of this compound and its derivatives in a more sustainable manner. nih.gov

Waste Minimization and By-product Management Strategies

A primary goal of green chemistry is the minimization of waste at its source. jocpr.com This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the final product isolation.

Key strategies for waste minimization include:

High Atom Economy Reactions: As discussed in section 8.1, designing reactions that maximize the incorporation of reactants into the product is the most effective way to prevent waste generation. jocpr.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, reduces the need for stoichiometric reagents that would otherwise end up as waste. buecher.de

By-product Valorization: Where by-products are unavoidable, strategies can be developed to convert them into valuable products. For example, in some industrial processes, by-products like acetic acid are recovered and sold. wordpress.com

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of impurities and by-products. pressbooks.pub

By implementing these strategies, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and other valuable chemical compounds. pressbooks.pub

Emerging Research Frontiers and Academic Applications

Potential Role in Material Science and Polymer Chemistry

Application in Advanced Analytical Probes and Reagents

Information regarding the application of 2-Methoxy-5-sulfinobenzoic acid as an advanced analytical probe or reagent is not found in the reviewed scientific literature. While structurally similar compounds are used in various analytical techniques, there are no specific studies that detail the use of this compound for such purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.